N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine
Description
The compound N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine (hereafter referred to as the target compound) is a furochromene derivative with a propanoyl-glycine side chain. Furochromenes are heterocyclic systems known for their photobiological and pharmacological activities, including antifungal, anticancer, and UV-protective properties . The target compound features a 7-oxo-furo[3,2-g]chromen core substituted with tert-butyl (at position 3), methyl (positions 5 and 9), and a propanoyl-glycine chain (position 6). Its molecular formula is C₂₃H₂₇NO₆ (exact mass: 413.18 g/mol), as inferred from analogs in and .
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C22H25NO6/c1-11-13(6-7-17(24)23-9-18(25)26)21(27)29-20-12(2)19-15(8-14(11)20)16(10-28-19)22(3,4)5/h8,10H,6-7,9H2,1-5H3,(H,23,24)(H,25,26) |
InChI Key |
ANAJGKMJXNABLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps. One common approach starts with the preparation of the furochromene core, followed by the introduction of the tert-butyl and dimethyl groups. The final step involves the coupling of the glycine moiety to the furochromene core.
Preparation of the Furochromene Core: The furochromene core can be synthesized through a series of cyclization reactions involving suitable precursors such as 3-formylindole derivatives.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions using reagents like tert-butyl bromide and dimethyl sulfate.
Coupling with Glycine: The final step involves the coupling of the glycine moiety to the furochromene core using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of more efficient peptide coupling methods .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Structural Analogs in the Furochromene Family
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Side Chain Variations: The target compound’s glycine moiety distinguishes it from sulfonohydrazide (I-10, I-15) or benzyl-propanamide () derivatives. Glycine’s zwitterionic nature may enhance solubility in polar solvents compared to hydrophobic sulfonohydrazides .
Substituent Effects :
- The tert-butyl group in the target compound and its acetic acid analog () increases steric bulk, possibly improving metabolic stability compared to phenyl-substituted derivatives (I-10, I-15) .
- Methyl groups at positions 5 and 9 are conserved across analogs, suggesting their role in maintaining the furochromene scaffold’s rigidity .
Synthetic Accessibility: The acetic acid analog () was synthesized with 84% yield, whereas sulfonohydrazides (I-10, I-15) had yields of 73–78% .
Biological Activity
N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C22H25NO6
- Molecular Weight: 399.44 g/mol
- LogP: 2.7547 (indicating moderate lipophilicity)
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 9
- Polar Surface Area: 82.68 Ų
These properties suggest that the compound has favorable characteristics for interaction with biological membranes and potential receptor binding.
The biological activity of this compound is primarily attributed to its interaction with glycine transporters, particularly GlyT-2. Inhibitors of GlyT-2 have been shown to modulate synaptic glycine levels, which can influence neurotransmission and pain pathways.
Glycine Transporter Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on GlyT-2:
- Example Compound: A derivative showed an IC50 value of 15.3 nM against human GlyT-2, demonstrating potent inhibitory activity .
Antinociceptive Effects
Studies have highlighted the potential of this compound in alleviating neuropathic pain through glycine modulation. The inhibition of GlyT-2 may enhance glycinergic signaling in the spinal cord, contributing to pain relief.
Anti-inflammatory Properties
Initial evaluations suggest that this compound may possess anti-inflammatory effects. The furochromenyl moiety is known for its interaction with various biological targets that modulate inflammatory pathways .
Case Study 1: Neuropathic Pain Model
A study involving a mouse model demonstrated that administration of a related GlyT-2 inhibitor resulted in significant reductions in allodynia and hyperalgesia, indicating the therapeutic potential of glycine transporter inhibitors in treating neuropathic pain .
Case Study 2: In Vitro Activity
In vitro assays have shown that compounds structurally related to this compound exhibit antibacterial properties against various strains of bacteria. This highlights the compound's potential as a lead candidate for further pharmacological development .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | IC50 (GlyT-2) | Biological Activity |
|---|---|---|---|
| N-[3-(3-tert-butyl... | C22H25NO6 | 15.3 nM | Antinociceptive, Anti-inflammatory |
| Phenoxymethylbenzamide | C20H24N2O4 | 4040 nM | Antinociceptive |
| Acetic acid derivative | C19H20O5 | Not reported | Antibacterial |
This table illustrates the comparative efficacy of N-[3-(3-tert-butyl... against other compounds in terms of GlyT inhibition and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
